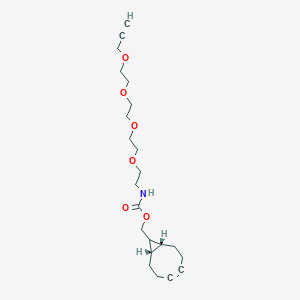
BCN-PEG4-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCN-PEG4-alkyne is a heterobifunctional bioorthogonal linker that contains a bicyclo[6.1.0]nonyne (BCN) moiety and an alkyne group. This compound is widely used in click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This compound is known for its high reactivity with azide groups, making it an essential tool for bioconjugation and molecular labeling applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BCN-PEG4-alkyne can be synthesized through a series of chemical reactions involving the introduction of the BCN and alkyne functional groups onto a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:
Preparation of BCN Derivative: The BCN moiety is synthesized through a series of organic reactions, starting from commercially available cyclooctyne derivatives.
PEGylation: The BCN derivative is then conjugated to a PEG chain, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) ester.
Introduction of Alkyne Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
BCN-PEG4-alkyne primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of click chemistry reaction is highly selective and efficient, occurring under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules or biomolecules.
Conditions: Aqueous buffer solutions, room temperature, and neutral pH.
Major Products
The major product formed from the SPAAC reaction between this compound and an azide is a stable triazole linkage. This reaction is widely used for bioconjugation, molecular labeling, and the development of functionalized materials .
Applications De Recherche Scientifique
BCN-PEG4-alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and materials through click chemistry reactions.
Biology: Employed for the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of functionalized polymers and materials with specific properties .
Mécanisme D'action
The mechanism of action of BCN-PEG4-alkyne involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The BCN moiety undergoes a cycloaddition reaction with an azide group, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular labeling applications .
Comparaison Avec Des Composés Similaires
BCN-PEG4-alkyne is unique due to its high reactivity and biocompatibility. Similar compounds include:
Dibenzocyclooctyne (DBCO)-PEG4-alkyne: Another bioorthogonal linker used in SPAAC reactions, but with different reactivity and solubility properties.
Propargyl-PEG4-alkyne: A simpler alkyne-containing PEG linker used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Azide-PEG4-alkyne: Contains both azide and alkyne groups, allowing for dual click chemistry reactions .
This compound stands out due to its ability to undergo copper-free click chemistry, making it suitable for applications where copper toxicity is a concern.
Propriétés
Formule moléculaire |
C22H33NO6 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H33NO6/c1-2-10-25-12-14-27-16-17-28-15-13-26-11-9-23-22(24)29-18-21-19-7-5-3-4-6-8-20(19)21/h1,19-21H,5-18H2,(H,23,24)/t19-,20+,21? |
Clé InChI |
JSZZKMCQRQOJPM-WCRBZPEASA-N |
SMILES isomérique |
C#CCOCCOCCOCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |
SMILES canonique |
C#CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)
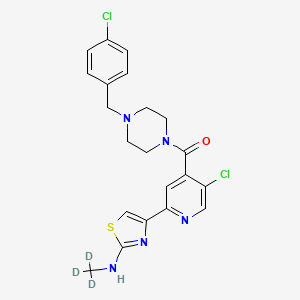
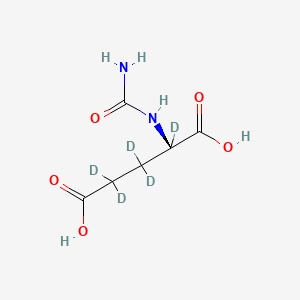

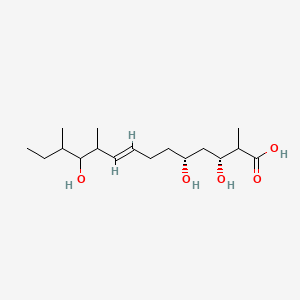


![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)
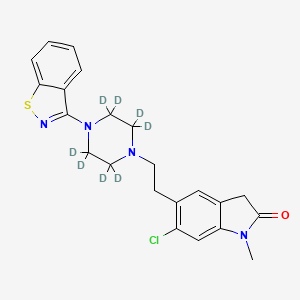


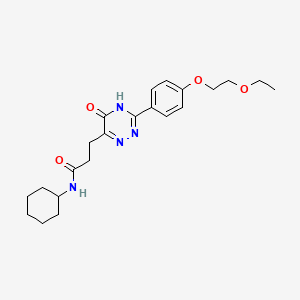
![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
